Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(16)7-6-9(15)13-12(14)8-4-2-3-5-10(8)18-13/h2-5H,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFPHIJQNHQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is utilized as a building block for synthesizing potential drug candidates, particularly those exhibiting:
- Anti-inflammatory properties
- Anti-cancer activities
- Anti-microbial effects
Material Science
The compound shows promise in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies
It serves as a biochemical probe in assays to study enzyme activities and protein interactions, thus aiding research in enzymology and pharmacology.
Preliminary studies indicate that this compound may exhibit:
- Antioxidant properties , reducing oxidative stress.
- Anticancer activity , inhibiting specific cancer cell lines through apoptosis induction.
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly reduced tumor size in breast cancer models through apoptosis induction via the mitochondrial pathway, suggesting its utility as a therapeutic agent.
Case Study 2: Antioxidant Activity
Research highlighted its ability to scavenge free radicals effectively, offering protection against oxidative damage—an important factor in diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate and related compounds:
Structural and Functional Analysis
- Core Structure: The benzofuran core in the target compound distinguishes it from biphenyl or simple phenyl analogs. Benzofuran’s aromatic heterocycle may enhance π-π stacking interactions in biological targets compared to biphenyl systems .
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Present in biphenyl analogs (e.g., 4′-chloro or 4′-fluoro), these groups modulate electronic properties and binding affinity to COX-2’s hydrophobic pocket . Amino Group: The 3-amino substituent in the target compound may improve solubility and enable interactions with polar residues in enzyme active sites .
- Physicochemical Properties: The azepane-sulfonyl derivative (logP: 1.94) exhibits higher lipophilicity than the target compound, which likely has a lower logP due to the polar amino group .
Biological Activity
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the following components:
- Aminobenzofuran moiety : This contributes to the compound's ability to interact with biological targets.
- Oxobutanoate group : This functional group is often associated with various biological activities.
The compound's molecular formula is , and it has a molecular weight of approximately 245.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant properties : Potentially reducing oxidative stress in cells.
- Anticancer activity : By inhibiting certain cancer cell lines, possibly through modulation of signaling pathways.
Pharmacological Studies
- Antitumor Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer models demonstrated a dose-dependent reduction in tumor size. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .
Case Study 2: Antioxidant Activity
Research exploring the antioxidant properties of this compound revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property could be beneficial in preventing diseases associated with oxidative stress .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzofuran derivative | Moderate anticancer activity |
| Compound B | Similar oxoester group | Strong antioxidant properties |
| This compound | Unique aminobenzofuran structure | High cytotoxicity against cancer cells, strong antioxidant |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran ring : Utilizing appropriate precursors and reagents.
- Introduction of the oxobutanoate moiety : Through esterification or acylation reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step processes. Key intermediates include benzofuran derivatives and functionalized butanoate esters. For example:
Bromination of substituted phenols to generate halogenated intermediates (e.g., 4-bromo-2-methylphenol in ).
Coupling reactions (e.g., Suzuki or Friedlander reactions) to assemble the benzofuran core ().
Condensation with hydrazine or amines to introduce the aminobenzofuran moiety ().
- Critical parameters: Solvent polarity (e.g., dichloromethane or THF), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. For example, aromatic protons in benzofuran appear at δ 6.5–8.0 ppm.
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Thermal Analysis : DSC/TGA to determine melting point (e.g., 187–188°C for analogous esters in ) and decomposition thresholds.
- Solubility : Test in polar (methanol) and non-polar (chloroform) solvents ( ).
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( ).
- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., boiling point ~187°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance nucleophilicity.
- Catalyst Tuning : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling ().
- Temperature Gradients : For exothermic steps, employ controlled cooling (e.g., 0°C for hydrazine additions) .
Q. What analytical techniques confirm the stereochemical integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., bond angles and torsion angles in ).
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Circular Dichroism (CD) : Correlate optical activity with crystallographic data .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Binding Affinity Studies : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with proteins.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ <10 μM indicates high potency) ().
Q. How should researchers address discrepancies in reported synthetic yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using identical reagents and equipment (e.g., anhydrous solvents, glovebox conditions).
- Statistical Analysis : Apply ANOVA to compare yields across batches; outliers may indicate unoptimized steps.
- Meta-Analysis : Review substituent effects (e.g., halogen positioning in ) to explain variability in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
